molecular formula C12H20N4O2 B14784785 2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N,3-dimethylbutanamide

2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N,3-dimethylbutanamide

Katalognummer: B14784785
Molekulargewicht: 252.31 g/mol
InChI-Schlüssel: BIMXJJLPGPOHMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N,3-dimethylbutanamide is a complex organic compound with a unique structure that includes an amino group, a methoxypyrazine moiety, and a dimethylbutanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N,3-dimethylbutanamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Methoxypyrazine Moiety: This step involves the reaction of appropriate precursors to form the methoxypyrazine ring.

    Attachment of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.

    Formation of the Dimethylbutanamide Backbone: This involves the reaction of intermediates to form the final butanamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N,3-dimethylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups can be replaced with others.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N,3-dimethylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide: Shares the methoxypyrazine moiety but differs in the overall structure.

    (S)-2-amino-N-(3-methoxy-pyrazin-2-ylmethyl)-3,N-dimethyl-butyramide: Similar backbone but different stereochemistry and functional groups.

Uniqueness

2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N,3-dimethylbutanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C12H20N4O2

Molekulargewicht

252.31 g/mol

IUPAC-Name

2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-N,3-dimethylbutanamide

InChI

InChI=1S/C12H20N4O2/c1-8(2)10(13)12(17)16(3)7-9-11(18-4)15-6-5-14-9/h5-6,8,10H,7,13H2,1-4H3

InChI-Schlüssel

BIMXJJLPGPOHMP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C(=O)N(C)CC1=NC=CN=C1OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.